

Technical Guide: **tert-Butyl (2-aminopyridin-4-yl)carbamate (CAS 180139-51-1)**

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Compound of Interest

Compound Name: *tert-Butyl (2-aminopyridin-4-yl)carbamate*

Cat. No.: B160752

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Disclaimer: Direct and detailed experimental data for **tert-Butyl (2-aminopyridin-4-yl)carbamate** (CAS 180139-51-1) is not readily available in the public domain. This guide has been compiled using information from closely related N-Boc protected aminopyridine analogs and general principles of organic chemistry. The presented data should be considered as a reference and a starting point for further investigation.

Introduction

tert-Butyl (2-aminopyridin-4-yl)carbamate is a heterocyclic organic compound featuring a pyridine core, a primary amine group, and a Boc-protected amine. The *tert*-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Due to the presence of the 2-aminopyridine moiety, this compound is a valuable intermediate in medicinal chemistry, especially in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Aminopyridine-based structures are known to be effective scaffolds for targeting the ATP-binding site of various kinases.

Chemical and Physical Properties

Quantitative data for **tert-Butyl (2-aminopyridin-4-yl)carbamate** is not widely reported. The following table summarizes the physicochemical properties of analogous N-Boc protected aminopyridine derivatives to provide an estimation.

Property	Value	Analogous Compound and Source
Molecular Formula	$C_{10}H_{14}N_2O_2$	tert-Butyl (pyridin-4-yl)carbamate
Molecular Weight	194.23 g/mol	tert-Butyl (pyridin-4-yl)carbamate
Appearance	White to off-white crystalline powder	4-N-BOC-Aminopiperidine [1]
Melting Point	Not available	Data for analogous compounds vary widely depending on the substitution pattern.
Solubility	Soluble in organic solvents like methanol, ethanol, and dichloromethane.	General solubility of Boc-protected amines.
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.	4-N-BOC-Aminopiperidine [1]

Synthesis

The synthesis of **tert-Butyl (2-aminopyridin-4-yl)carbamate** would likely follow a standard procedure for the selective N-Boc protection of a diamine. A general synthetic approach starting from 2,4-diaminopyridine is outlined below.

General Experimental Protocol: N-Boc Protection of 2,4-Diaminopyridine

Materials:

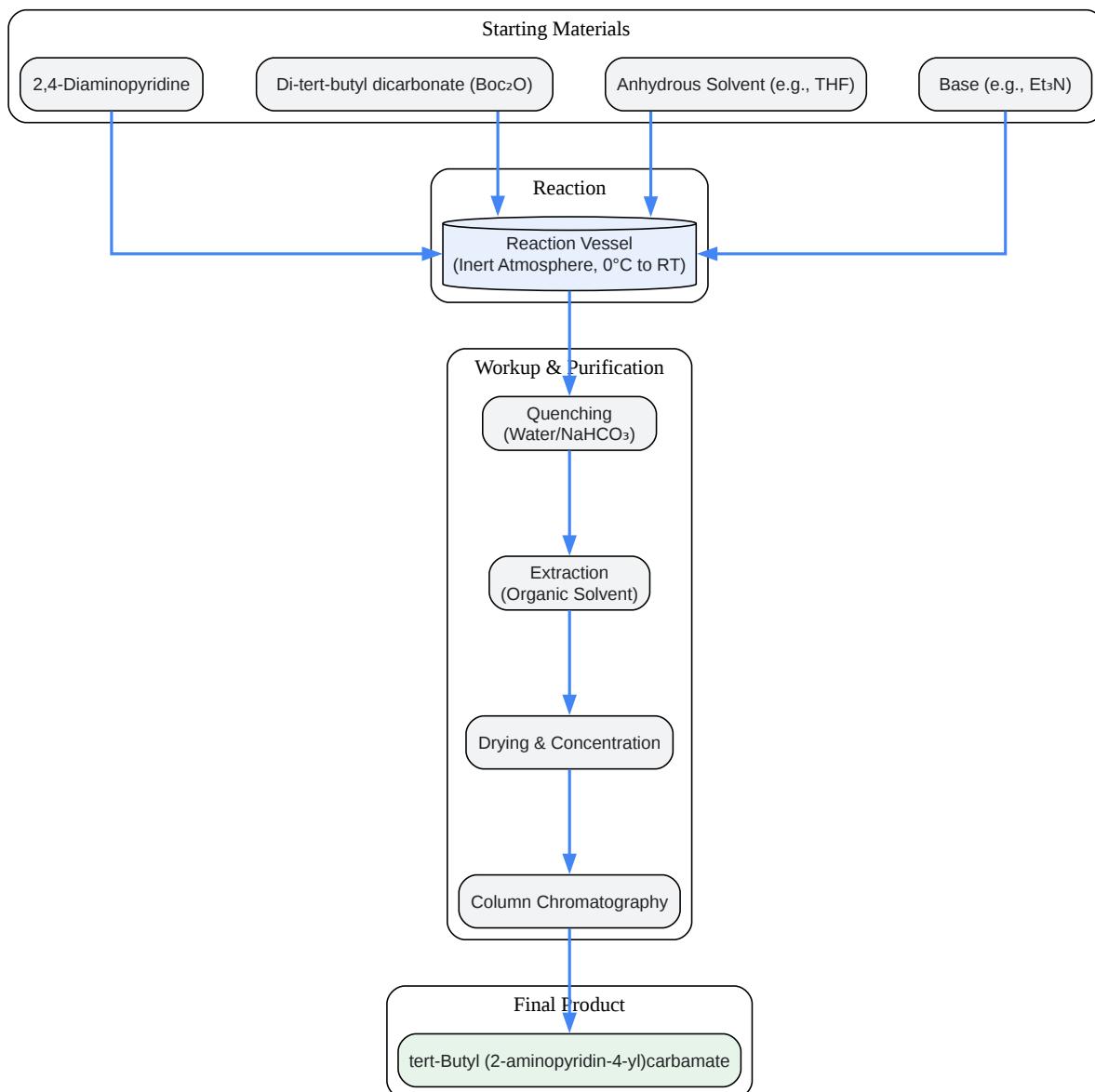
- 2,4-Diaminopyridine

- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (Et₃N) or another suitable base
- Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

Procedure:

- Dissolve 2,4-diaminopyridine in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath (0 °C).
- Add triethylamine to the solution.
- Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture. The molar ratio of 2,4-diaminopyridine to Boc₂O should be carefully controlled to favor mono-protection.
- Allow the reaction to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).
- Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate.
- The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to yield the desired **tert-Butyl (2-aminopyridin-4-yl)carbamate**.

Synthetic Workflow

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Caption: General workflow for the synthesis of **tert-Butyl (2-aminopyridin-4-yl)carbamate**.

Applications in Drug Discovery

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. These inhibitors typically bind to the ATP-binding pocket of kinases, preventing the phosphorylation of downstream substrates and thereby modulating cellular signaling pathways.

Role as a Kinase Inhibitor Intermediate

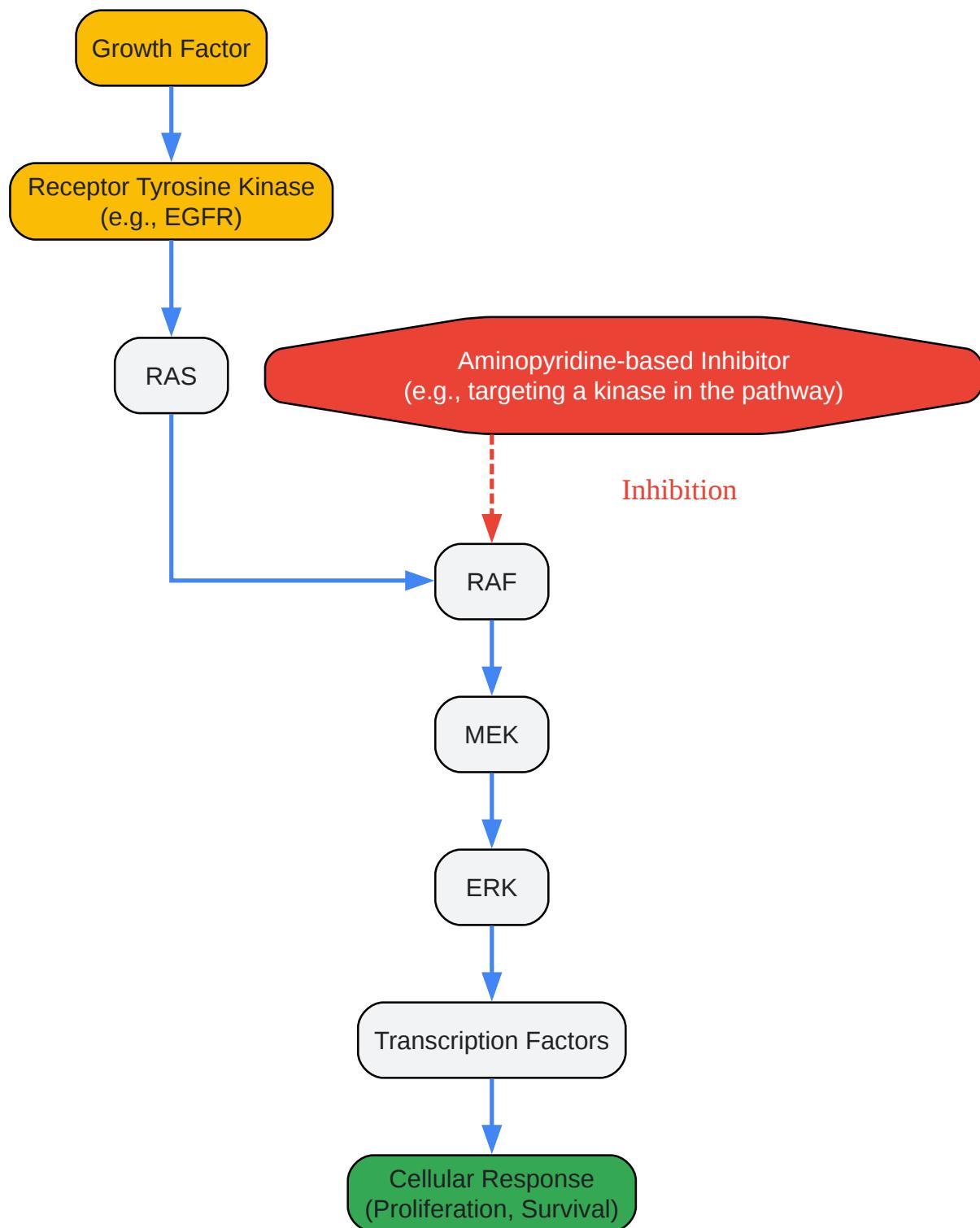
tert-Butyl (2-aminopyridin-4-yl)carbamate serves as a key building block for introducing the 2-aminopyridine pharmacophore into a larger molecule. The Boc-protected amine at the 4-position allows for further chemical modifications, such as amide bond formation or Suzuki coupling, to build out the rest of the inhibitor structure. The free amine at the 2-position is often crucial for forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.

Potential Kinase Targets and Signaling Pathways

Derivatives of 2-aminopyridine have been investigated as inhibitors for a variety of kinases, including:

- Mitogen-Activated Protein Kinase Kinase Kinase 4 (MAP4K4): MAP4K4 is involved in various cellular processes, and its inhibition is being explored for the treatment of several diseases.[\[2\]](#)[\[3\]](#)
- Epidermal Growth Factor Receptor (EGFR): EGFR is a well-known target in cancer therapy, and inhibitors are used to treat various types of cancer.[\[4\]](#)
- Other Kinases: The aminopyridine scaffold has also been utilized in the development of inhibitors for other kinases such as Aurora kinases and Monopolar Spindle 1 (MPS1).[\[5\]](#)

The diagram below illustrates a simplified generic MAP kinase signaling pathway, which is a common target for aminopyridine-based inhibitors.



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Caption: Simplified MAP Kinase signaling pathway, a target for aminopyridine-based inhibitors.

Safety Information

Specific safety data for **tert-Butyl (2-aminopyridin-4-yl)carbamate** is not available. The following information is based on the safety data sheets of analogous aminopyridine and N-Boc protected amine compounds.

- Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[[1](#)][[6](#)]
- Precautionary Statements:
 - Wear protective gloves, protective clothing, eye protection, and face protection.[[6](#)]
 - Wash skin thoroughly after handling.
 - Avoid breathing dust/fume/gas/mist/vapors/spray.
 - Use only outdoors or in a well-ventilated area.[[1](#)]
- First Aid Measures:
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[[1](#)]
 - Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[[6](#)]
 - Ingestion: If swallowed, immediately call a POISON CENTER or doctor/physician.[[6](#)]
 - Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Analytical Data

Detailed spectral data for **tert-Butyl (2-aminopyridin-4-yl)carbamate** is not publicly available. Based on its structure, the following spectral characteristics would be expected:

- ^1H NMR: The spectrum would show characteristic signals for the protons on the pyridine ring, the protons of the tert-butyl group (a singlet at around 1.5 ppm), and the NH protons.
- ^{13}C NMR: The spectrum would show signals for the carbon atoms of the pyridine ring, the quaternary and methyl carbons of the tert-butyl group, and the carbonyl carbon of the carbamate.
- IR Spectroscopy: The spectrum would exhibit characteristic absorption bands for N-H stretching (both for the amine and the carbamate), C=O stretching of the carbamate, and C-N stretching.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

For reference, the ^1H NMR spectrum of tert-butyl (2-aminophenyl)carbamate shows a singlet for the tert-butyl protons at 1.51 ppm and signals for the aromatic protons between 6.80 and 7.25 ppm.^[7]

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